Kushenol N

Description

Origin and Phytochemical Significance of Sophora flavescens

Kushenol N is isolated from the roots of Sophora flavescens Ait. biocrick.comchemfaces.com. Sophora flavescens, commonly known as Kushen in China, is a perennial herb belonging to the family Fabaceae magtechjournal.comscispace.com. This plant is widely distributed in China, and can also be found in India, Japan, Korea, and the Russian Far East wikipedia.org. Traditionally, the root of Sophora flavescens has been used in traditional Chinese medicine for various purposes, including clearing heat, draining dampness, and promoting urination magtechjournal.comscispace.com.

The phytochemical composition of Sophora flavescens is complex and diverse, featuring a range of compounds, with alkaloids and flavonoids being the most well-characterized constituents magtechjournal.comresearchgate.net. Characteristic and major active ingredients include prenylflavonoids and quinolizidine (B1214090) alkaloids such as matrine (B1676216) and oxymatrine (B1678083) magtechjournal.comresearchgate.netathmsi.org. Other compounds isolated from Sophora flavescens include kurarinone (B208610), sophoraflavanone G, and various other flavonoids wikipedia.orgresearchgate.netphytopurify.com. The presence of these diverse phytochemicals contributes to the plant's traditional medicinal uses and is the subject of ongoing scientific investigation.

Classification of this compound as a Prenylated Flavonoid

This compound belongs to the class of flavonoids, specifically being identified as a prenylated flavonoid biocrick.comchemfaces.com. Flavonoids are a large group of polyphenolic compounds synthesized by plants, known for their diverse structures and biological activities. Prenylated flavonoids are a subclass characterized by the addition of a prenyl group (an isopentenyl or dimethylallyl unit) to the flavonoid skeleton. This prenylation can significantly influence the compound's lipophilicity, cellular uptake, and interactions with biological targets.

This compound's structure features a flavanone (B1672756) skeleton with prenyl substitutions. This structural characteristic places it within a group of compounds from Sophora flavescens that have been investigated for various biological effects tandfonline.com. Other prenylated flavonoids isolated from Sophora flavescens include sophoraflavanone G, leachianone A, kushenol I, kushenol X, and kurarinone biocrick.comchemfaces.comcaymanchem.comchemfaces.comtargetmol.com.

Overview of Research Trajectory and Academic Interest in this compound

Academic interest in this compound stems from its isolation as a natural product from a plant with a history of medicinal use. The research trajectory has primarily focused on identifying and characterizing the compound and investigating its potential biological activities.

Early research involved the isolation and structural elucidation of this compound from Sophora flavescens biocrick.comchemfaces.com. Subsequent studies have explored its biological properties, often in the context of the broader investigation into the phytochemicals of Sophora flavescens. Research findings have indicated potential anti-allergic activity, with studies demonstrating significant inhibition of the release of beta-hexosaminidase from cultured RBL-2H3 cells biocrick.comchemfaces.com. This compound, along with sophoraflavanone G and leachianone A, showed inhibitory activity in this assay with IC50 values ranging from 15 to 30 µM biocrick.comchemfaces.com.

Further research has explored the effects of prenylated flavonoids from Sophora flavescens, including this compound, on vasorelaxation activity. This compound has been shown to induce relaxation of porcine coronary arteries tandfonline.com. This activity, alongside that of 5-methylsophoraflavanone B, suggests this compound could be an active marker for vasorelaxation activity in S. flavescens extracts tandfonline.com.

The ongoing research into this compound and other prenylated flavonoids from Sophora flavescens highlights the continued academic interest in exploring natural products for potential therapeutic applications. Studies continue to investigate the diverse biological activities associated with these compounds and their underlying mechanisms.

Data Table: Select Biological Activities of this compound

| Activity | Model/Assay | Key Finding | Reference |

| Anti-allergic | Inhibition of beta-hexosaminidase release | Significant inhibition (IC50 15-30 µM) in RBL-2H3 cells | biocrick.comchemfaces.com |

| Vasorelaxant | Relaxation of porcine coronary arteries | Induced relaxation (ED50 8.6 µM) | tandfonline.com |

| SGLT2 Inhibitory | Inhibition of Sodium-dependent glucose cotransporter 2 | Exhibited inhibitory activity | chemfaces.comtargetmol.com |

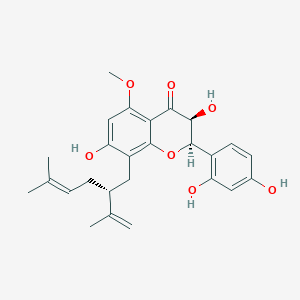

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S)-2-(2,4-dihydroxyphenyl)-3,7-dihydroxy-5-methoxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O7/c1-13(2)6-7-15(14(3)4)10-18-20(29)12-21(32-5)22-23(30)24(31)26(33-25(18)22)17-9-8-16(27)11-19(17)28/h6,8-9,11-12,15,24,26-29,31H,3,7,10H2,1-2,4-5H3/t15-,24-,26-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKEDJCCCNZWOBS-BZBXLLDXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(CC1=C2C(=C(C=C1O)OC)C(=O)C(C(O2)C3=C(C=C(C=C3)O)O)O)C(=C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC[C@H](CC1=C2C(=C(C=C1O)OC)C(=O)[C@H]([C@H](O2)C3=C(C=C(C=C3)O)O)O)C(=C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102490-65-3 | |

| Record name | Kushenol N | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102490-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Advanced Methodologies for Isolation, Purification, and Structural Elucidation of Kushenol N

Strategies for Extraction and Isolation from Natural Sources

The initial step in obtaining Kushenol N from its natural source, primarily the roots of Sophora flavescens, involves extraction. Traditional and modern techniques are employed to extract flavonoids from plant materials. Common solvents for flavonoid extraction include ethanol, methanol (B129727), acetone, ethyl acetate (B1210297), and mixtures of these with water nih.govmdpi.com. The choice of solvent and extraction method significantly impacts the yield and purity of the crude extract nih.govmdpi.com.

Methods such as maceration, Soxhlet extraction, and more advanced techniques like ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and pressurized liquid extraction (PLE) are utilized nih.govmdpi.comchemmethod.com. Bioassay-guided fractionation is a strategy often employed, where the extract is separated into fractions, and each fraction is tested for a specific biological activity to guide the isolation of the active compound biocrick.comchemfaces.comtargetmol.com. For instance, bioassay-guided fractionation of the methanol extract from Sophora flavescens roots led to the isolation of prenylated flavonoids, including this compound, based on their anti-allergic activity biocrick.comchemfaces.comtargetmol.com. Ethyl acetate extract of Sophora flavescens has also been used for the isolation and purification of this compound researchgate.netmdpi.com.

Mechanochemical-promoted extraction technology (MPET) has also been explored for the selective extraction of flavonoids from Sophora flavescens, offering advantages such as higher selectivity, lower extraction temperature, shorter time, and the potential for organic solvent-free processes dntb.gov.uasemanticscholar.org.

Addressing Challenges in Natural Product Isolation and Purification

Isolating and purifying natural products like this compound from plant sources presents several challenges. Natural products exist in complex mixtures with numerous other compounds, making the separation process tedious and time-consuming lupinepublishers.comrsc.org. The target compounds are often present in low concentrations within the plant matrix rsc.org. Furthermore, some natural products can be thermolabile or susceptible to degradation during the isolation process mdpi.comrsc.org.

Conventional techniques like solvent partitioning and adsorption chromatography can be inefficient, sometimes resulting in significant material loss due to irreversible adsorption on solid supports like silica (B1680970) gel and alumina (B75360) lupinepublishers.comrsc.org. These adsorbents are not chemically inert and can sometimes lead to the isolation of artifacts due to chemical reactions with the substrates lupinepublishers.com.

To address these challenges, a combination of different techniques is often the most effective approach rsc.org. Modern separation techniques, such as preparative high-performance liquid chromatography (HPLC) and counter-current chromatography (CCC), offer improved efficiency and higher yields lupinepublishers.comrsc.org. CCC, being a liquid-liquid chromatography technique, avoids irreversible adsorption issues associated with solid stationary phases and can achieve recoveries of over 90% lupinepublishers.com.

High-Resolution Analytical Techniques for Identification and Quantification

Once extracted and partially purified, high-resolution analytical techniques are crucial for the identification, characterization, and quantification of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques in this compound Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique widely used for the analysis of natural products, including flavonoids like this compound mdpi.comnih.govresearchgate.net. LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry, allowing for the separation of complex mixtures and the determination of the molecular weight and fragmentation patterns of individual compounds nih.govresearchgate.net.

LC-MS, including HPLC-DAD-ESI-MS and HPLC-MS/MS, has been successfully applied to the characterization of flavonoids in Sophora flavescens extracts mdpi.comdntb.gov.uasemanticscholar.orgnih.gov. This technique aids in identifying known compounds by comparing their retention times, UV spectra (when coupled with a diode-array detector - DAD), and mass spectra with those of authentic standards or literature data mdpi.comnih.gov. For prenylated flavonoids from Sophora flavescens, characteristic fragmentation pathways, such as the loss of the prenyl or lavandulyl chain, observed in positive ion mode MS, are valuable for structural elucidation nih.gov. LC-MS/MS has been used to characterize main constituents, including this compound, in extracts dntb.gov.uasemanticscholar.org.

In a study characterizing flavonoids in Sophora flavescens, LC-HPLC-DAD-ESI-MS was used to identify 24 flavonoids, with some tentatively identified as Kushenol I/N based on UV and MS data compared to literature nih.gov. UHPLC-MS/MS methods have also been developed for the determination of compounds like this compound in biological samples, utilizing specific mobile phases and gradient elution profiles mdpi.comrsc.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications in this compound Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the de novo structure elucidation of natural products researchgate.netmdpi.com. NMR provides detailed information about the carbon-hydrogen framework and the functional groups within a molecule. Both one-dimensional (1D) NMR (e.g., ¹H NMR, ¹³C NMR) and two-dimensional (2D) NMR techniques (e.g., COSY, HMQC, HMBC) are routinely used mdpi.comnih.govbiocrick.com.

Chromatographic Methods for Simultaneous Determination of Flavonoids Including this compound

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are the methods of choice for the analysis and simultaneous determination of multiple flavonoids, including this compound, in plant extracts researchgate.netbiocrick.comsemanticscholar.org. These methods allow for the separation and quantification of individual flavonoid compounds present in a complex mixture.

Reversed-phase HPLC is commonly employed for flavonoid analysis researchgate.net. Various stationary phases (e.g., C18) and mobile phases (typically gradients of methanol or acetonitrile (B52724) with water, often acidified with formic or acetic acid) are used to achieve optimal separation researchgate.netchemfaces.com. Detection is commonly performed using UV-Vis detectors, often a diode-array detector (DAD) to obtain full UV spectra for peak identification and purity assessment nih.govresearchgate.net.

Specific HPLC methods have been developed for the simultaneous determination of several major flavonoids, including this compound, in Sophora flavescens biocrick.comsemanticscholar.orgchemfaces.com. These methods involve specific column types, mobile phase compositions, flow rates, and detection wavelengths optimized for the separation and quantification of these compounds biocrick.comchemfaces.com. For instance, a reversed-phase LC method using a YMC-C18 column with a gradient of methanol and aqueous acetic acid detected at 295 nm was applied for the simultaneous determination of nine major flavonoids, including this compound, in Sophora flavescens roots biocrick.comchemfaces.com. Such methods are vital for quality control and standardization of Sophora flavescens extracts chemfaces.com.

Table 1: Examples of Chromatographic Conditions for Flavonoid Analysis in Sophora flavescens

| Method | Column Type | Mobile Phase | Detection Wavelength (nm) | Analytes Included (Example) | Reference |

| RP-LC | YMC-C18 (250 × 4.6 mm, 5 μm) | Gradient of methanol and 0.3% aqueous acetic acid | 295 | Trifolirhizin, Kushenol K, Kushenol L, This compound , etc. biocrick.comchemfaces.com | biocrick.comchemfaces.com |

| HPLC-DAD-ESI-MS | Not specified | Not specified | DAD, ESI-MS | Kushenol I/N (tentative identification) | nih.gov |

| UHPLC-MS/MS | Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 μm) | Gradient of water (0.1% formic acid) and acetonitrile | MS/MS | Kuraridin, Kurarinone (B208610), This compound | mdpi.comrsc.org |

Chromatographic methods are also used in conjunction with mass spectrometry (LC-MS) for more comprehensive analysis, allowing for the identification of a wider range of flavonoids and the characterization of their fragmentation patterns mdpi.comdntb.gov.uasemanticscholar.orgnih.gov.

Biosynthetic Pathways and Chemical Synthesis Research of Kushenol N

Investigations into the Biosynthesis of Flavonoids in Sophora flavescens Relevant to Kushenol N

The biosynthesis of flavonoids in Sophora flavescens, including prenylated forms like this compound, is a complex process involving multiple enzymatic steps. These pathways are crucial coupling points between the shikimate-acetate and isoprenoid metabolic routes nih.govoup.com. Flavonoid biosynthesis in plants generally begins with the phenylpropanoid pathway, leading to the formation of chalcones, which are then isomerized into flavanones. Subsequent modifications, such as hydroxylation, methylation, and prenylation, give rise to the diverse array of flavonoids found in Sophora flavescens.

Prenylation, a key step in the formation of compounds like this compound, involves the transfer of prenyl groups (typically C5 or C10 units derived from dimethylallyl diphosphate, DMAPP) to specific positions on the flavonoid core structure nih.govnih.gov. This reaction is mediated by flavonoid prenyltransferases, enzymes that exhibit specificity for both the flavonoid substrate and the position of prenylation nih.govnih.gov. While the general flavonoid biosynthetic pathway is well-established in many plant species, the specific genes and enzymes responsible for the prenylation reactions in Sophora flavescens have been a subject of ongoing research jst.go.jpnih.gov.

Studies have indicated that prenylation reactions in Sophora flavescens are associated with the crude membrane fraction of cultured cells nih.gov. Naringenin (B18129), a central flavanone (B1672756) intermediate, is known to undergo prenylation at the 8-position with DMAPP as the prenyl donor nih.gov. This step is considered crucial in the biosynthesis of several prenylated flavonoids found in the plant, including sophoraflavanone G nih.gov. Research has led to the isolation and characterization of a flavonoid-specific prenyltransferase gene from Sophora flavescens, designated SfN8DT-1, which is responsible for the 8-prenylation of naringenin nih.gov. This enzyme shows specificity for flavanones and DMAPP nih.gov.

Transcriptome analyses of Sophora flavescens have provided insights into the genes potentially involved in flavonoid biosynthesis. One study annotated 289 unigenes encoding 32 enzymes into four flavonoid biosynthesis pathways dntb.gov.ua. Another comprehensive analysis identified 167 S. flavescens basic helix-loop-helix (bHLH) transcription factors, some of which are indicated to play roles in regulating flavonoid biosynthesis frontiersin.orgnih.gov. Notably, the gene SfbHLH042 was identified as a potential key regulator in connecting bHLH genes, flavonoids, and key enzymes in the biosynthesis pathway frontiersin.orgnih.gov.

The localization of prenylated flavonoids in Sophora flavescens also provides clues about their biosynthesis. Compounds like kurarinone (B208610), kushenol I, and sophoraflavanone G are primarily localized in the root bark, suggesting that the enzymes responsible for their biosynthesis, such as SfN8DT-1, are expressed in this tissue oup.com.

Interactive Table 1: Key Enzymes and Genes in Sophora flavescens Flavonoid Biosynthesis

| Enzyme/Gene | Role in Biosynthesis | Substrate (if specified) | Product (if specified) | Localization (if specified) | Reference |

| Prenyltransferases | Catalyze the addition of prenyl groups to flavonoids | Flavonoid core + DMAPP | Prenylated flavonoids | Membrane fraction nih.gov | nih.govnih.gov |

| SfN8DT-1 | 8-prenylation of naringenin | Naringenin + DMAPP | 8-prenylated naringenin | Root bark oup.com | nih.govoup.com |

| bHLH TFs | Regulation of flavonoid biosynthesis genes | - | - | Tissue-specific frontiersin.orgnih.gov | frontiersin.orgnih.gov |

| SfbHLH042 | Potential key regulator of flavonoid biosynthesis | - | - | - | frontiersin.orgnih.gov |

Approaches Towards Chemical Synthesis and Semi-Synthesis of this compound and its Analogues

The structural complexity of prenylated flavonoids like this compound presents challenges for total chemical synthesis. As a result, research in this area often explores semi-synthetic approaches, which utilize naturally isolated compounds as starting materials for chemical modifications scripps.edu. Semi-synthesis can be advantageous when the natural precursor is structurally intricate or difficult to produce efficiently through total synthesis scripps.edu.

While specific detailed reports on the total or semi-chemical synthesis of this compound were not extensively found in the search results, research on the synthesis of related prenylated flavonoids provides relevant insights. Studies have focused on developing methods for introducing prenyl side chains into aromatic systems, such as through Suzuki cross-coupling reactions researchgate.net. These methods are crucial for constructing the prenylated structures characteristic of compounds like this compound.

Furthermore, research on the synthesis of other natural isopentenyl flavonoids, some of which are also found in Sophora flavescens, highlights various synthetic strategies. For instance, studies have reported the total synthesis of compounds like Kushenol W and Racemoflavone, as well as one-step synthesis methods for prenylated flavonols via direct C-isopentenylation researchgate.netnih.gov. These synthetic endeavors often aim to explore structure-activity relationships and potentially generate analogues with enhanced properties nih.govvulcanchem.com.

The development of economical and efficient C-isopentenylation methods is a significant aspect of synthesizing prenylated flavonoids nih.gov. Such methods facilitate the efficient production of these natural products and their derivatives for further study nih.gov.

While direct synthetic routes specifically for this compound require further detailed investigation, the advancements in the synthesis of related prenylated flavonoids demonstrate the ongoing efforts to access these complex molecules through chemical and semi-chemical means.

Preclinical Pharmacological Investigations of Kushenol N

Molecular Mechanisms of Action and Cellular Target Identification for this compound

Investigations into how this compound exerts its biological effects at the molecular level are ongoing. Current understanding is primarily derived from its identification as a component of Sophora flavescens extracts with known pharmacological properties and from predictive analyses.

Exploration of Signaling Pathways Modulated by this compound

Enzyme Modulation Studies and Potential Targets of this compound

Direct experimental studies on the enzyme modulation by this compound are limited but provide specific insights into its potential targets. One in vitro study investigated the effect of this compound on the release of beta-hexosaminidase from cultured RBL-2H3 cells, demonstrating significant inhibition. This compound, along with sophoraflavanone G and leachianone A, showed IC50 values ranging from 15 to 30 µM in inhibiting beta-hexosaminidase release. Beta-hexosaminidase is an enzyme involved in the breakdown of glycosaminoglycans and glycosphingolipids, and its release is associated with allergic responses. nih.gov This finding suggests this compound may have a role in modulating enzymatic activity relevant to allergic or inflammatory processes.

Network pharmacology analyses have also predicted other potential enzyme targets for the components of Sophora flavescens, including those that may involve this compound lipidmaps.orgbiocrick.comnih.gov. However, these are predictive identifications based on computational modeling and require experimental validation to confirm this compound's direct interaction and modulation of these enzymes.

The following table summarizes the experimental data found regarding this compound's enzyme modulation:

| Enzyme | Cell Line | Effect | IC50 (µM) |

| Beta-hexosaminidase | RBL-2H3 | Inhibition | 15-30 |

Further research is necessary to fully elucidate the spectrum of enzymes modulated by this compound and to experimentally confirm the predicted pathway modulations, including its potential effects on the PI3K-AKT signaling pathway.

Structure Activity Relationship Sar and Computational Studies of Kushenol N

Elucidation of Structure-Activity Relationships for Kushenol N and Related Flavonoids

Structure-Activity Relationship (SAR) studies for this compound and related flavonoids aim to identify the specific structural features that contribute to their observed biological activities. This compound, along with other prenylated flavonoids from Sophora flavescens, has been investigated for various activities, including anti-allergic effects biocrick.comchemfaces.com.

Studies comparing the anti-allergic activity of different prenylated flavonoids from Sophora flavescens have shown that this compound, sophoraflavanone G, and leachianone A demonstrated significant inhibition of beta-hexosaminidase release from cultured RBL-2H3 cells, with IC₅₀ values ranging from 15 to 30 µM biocrick.comchemfaces.com. This suggests that certain structural characteristics shared by these compounds may be important for this activity. While specific detailed SAR analysis focusing solely on this compound's structural modifications and their impact on a single activity is limited in the provided results, broader SAR studies on prenylated flavonoids indicate the importance of features like prenylation and the saturation of the C-ring for activity against targets like estrogen receptors researchgate.net. The presence and position of hydroxyl groups and prenyl groups are generally understood to influence the lipophilicity and interaction potential of flavonoids with biological membranes and target proteins researchgate.net.

SAR studies on other related flavonoids from Sophora flavescens, such as Kushenol A, Kushenol C, and formononetin, have also been conducted in the context of specific biological targets like tyrosinase inhibition nih.govnih.gov. These studies often involve comparing the activity of several related compounds to infer the role of different substituents or structural motifs. For instance, in tyrosinase inhibition studies, Kushenol A and 8-prenylkaempferol (B1670299) showed potent inhibitory activity, highlighting the potential role of their specific structural features in this effect nih.govnih.gov.

Although a comprehensive, isolated SAR study detailing the effect of every possible modification to the this compound structure is not explicitly detailed in the search results, the collective data on related prenylated flavonoids from Sophora flavescens contributes to a broader understanding of the structural elements that govern their biological properties.

Computational Modeling and In Silico Analysis of this compound

Computational methods, such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) analysis, are valuable tools for predicting the potential interactions of compounds like this compound with biological targets and for modeling the relationship between their structures and activities researchgate.net.

Molecular Docking Investigations of this compound with Biological Targets

Molecular docking studies predict the preferred orientation and binding affinity of a ligand (like this compound) to a receptor protein. This provides insights into the potential biological targets of a compound and the nature of its interactions (e.g., hydrogen bonds, hydrophobic interactions).

This compound has been included in molecular docking studies investigating its potential as an antagonist of the estrogen receptor alpha (ER-α) researchgate.netnih.gov. In one study screening a library of phytochemicals, this compound was identified among molecules showing favorable drug scoring and potential binding with ER-α, comparable to or better than a standard reference drug researchgate.netnih.gov. This suggests a potential interaction between this compound and ER-α, which could be relevant in the context of estrogen-positive breast cancer researchgate.netnih.gov. The study indicated that this compound, along with other selected molecules, showed potential for effective binding with the target molecule bdpsjournal.org.

Molecular docking has also been utilized in studies involving other Kushenol compounds and related flavonoids from Sophora flavescens to understand their interactions with various enzymes, such as tyrosinase nih.govnih.govtandfonline.com. These docking simulations help visualize how the compound fits into the enzyme's active site and identify key residues involved in binding.

Another computational study investigated this compound as a potential inhibitor of Minichromosome Maintenance Complex Component-7 (MCM7), a protein overexpressed in several cancers researchgate.net. Molecular docking and subsequent molecular dynamics simulations suggested that this compound exhibited acceptable binding affinity and its interaction with MCM7 was mostly stable during simulations researchgate.net.

These docking studies provide theoretical support for the potential biological activities of this compound by illustrating its ability to bind to specific protein targets.

Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound and its Analogues

Quantitative Structure-Activity Relationship (QSAR) analysis seeks to build mathematical models that correlate structural properties or descriptors of a set of compounds with their observed biological activities researchgate.net. These models can then be used to predict the activity of new, untested compounds or to identify the structural features that are most important for activity.

While direct QSAR studies focused exclusively on a series of this compound analogues and their specific activities are not prominently detailed in the provided search results, the concept of QSAR has been applied to other flavonoid series to understand structure-activity relationships researchgate.netscience.gov. For instance, QSAR modeling has been used to analyze the structure-bitterness of citrus flavonoids and the antifungal activity of benzohydrazides researchgate.netscience.gov.

The broader context of research on prenylated flavonoids from Sophora flavescens suggests that variations in the prenyl group, hydroxylation patterns, and the core flavonoid structure contribute to their diverse biological effects researchgate.net. Although a specific QSAR model for this compound and its analogues is not provided, the principles of QSAR are relevant to understanding how subtle structural differences among Kushenol compounds (like Kushenol A, C, I, K, M, O, V, X, Z, and N) could lead to variations in their potency or target specificity. The identification of this compound and other related flavonoids with anti-allergic activity or binding affinity to specific targets like ER-α or MCM7 lays the groundwork for potential future QSAR studies to refine the understanding of the structural determinants of these activities biocrick.comchemfaces.comresearchgate.netnih.govresearchgate.net.

Interactive Data Table Example (Illustrative - actual data would be populated from specific studies):

| Compound Name | Biological Target (Example) | Binding Affinity (kcal/mol) (Example) | Key Interacting Residues (Example) |

| This compound | ER-α | -X.XX | ArgXXX, LeuYYY |

| This compound | MCM7 | -Z.ZZ | LysAAA, GluBBB |

| Related Flavonoid 1 | Target A | -P.PP | SerCCC, HisDDD |

| Related Flavonoid 2 | Target B | -Q.QQ | PheEEE, TyrFFF |

(Note: The above table is illustrative of how interactive data could be presented if specific, comparable quantitative data were consistently available across multiple studies for this compound and its analogues interacting with the same targets. The values and residues are hypothetical examples.)

Derivatives and Analogues of Kushenol N: Synthesis and Biological Evaluation

Design and Synthesis of Novel Kushenol N Derivatives

The design of novel this compound derivatives is primarily guided by structure-activity relationship (SAR) studies on this compound and its naturally occurring analogues. Sophora flavescens is known to contain a rich array of prenylated flavonoids, including numerous Kushenol variants such as Kushenol A, C, E, F, I, K, L, M, O, P, R, S, T, U, V, W, X, Y, and Z. nih.govnih.govbiocrick.comnih.govnih.govnih.govkoreamed.orguni.lunih.govnih.govuni.luuni.luuni.luuni.luinvivochem.cnresearchgate.netuni.luplantaedb.comuni.luuni.luuni.luuni.lu These natural analogues exhibit variations in their prenylation patterns, hydroxylation sites, and oxidation states of the flavonoid core, providing valuable insights into the structural features critical for specific biological activities.

SAR studies on related prenylated flavonoids from Sophora flavescens have indicated that the position and number of hydroxyl groups and the nature of the prenyl substituents significantly influence their biological effects. For instance, studies on the vasorelaxant activity of prenylated flavonoids highlighted the importance of the substituent pattern and the number of hydroxyl groups, noting that replacing a prenyl group with an allyl group could maintain potent activity. nih.gov Similarly, SAR investigations into the antifungal activity of Kushenol I and related compounds revealed that the addition of a methoxyl group to the benzene (B151609) ring enhanced activity, while glycosylation abolished it. nih.gov These findings suggest that targeted modifications to the hydroxyl groups and prenyl chains of the this compound scaffold are promising strategies for designing derivatives with altered or improved biological profiles.

While the literature describes the isolation and characterization of numerous naturally occurring Kushenol analogues, detailed synthetic procedures specifically for the creation of novel, non-naturally occurring this compound derivatives are not extensively reported in the examined sources. General synthetic strategies for flavonoids and their derivatives often involve approaches such as the Claisen-Schmidt condensation followed by cyclization, oxidative rearrangement of flavanones, or Suzuki-Miyaura cross-coupling reactions. uni.lu Modifications can include alkylation, acylation, glycosylation, or introduction of various functional groups to the hydroxyl positions or the prenyl side chains. The development of semi-synthetic derivatives with enhanced properties has been proposed as a future research direction for related Kushenol compounds, indicating that synthetic modification is a relevant area of study, although specific methodologies applied to this compound itself for generating novel compounds are not detailed in the provided information. nih.gov

Preclinical Evaluation of this compound Derivatives for Enhanced Bioactivity and Specificity

The preclinical evaluation of this compound derivatives for enhanced bioactivity and specificity would typically build upon the methodologies used to assess the biological activities of naturally occurring Kushenol compounds. This compound itself has been evaluated for its anti-allergic activity, demonstrating significant inhibition of beta-hexosaminidase release from cultured RBL-2H3 cells with IC50 values ranging from 15 to 30 µM. nih.govnih.govnih.gov It has also shown vasorelaxation activity with an ED50 of 8.6 µM in porcine coronary arteries. nih.gov

Studies on other naturally occurring Kushenol analogues provide further examples of preclinical evaluation approaches and observed bioactivities that could be targets for enhancement in novel derivatives. For instance, Kushenol A and Kushenol Z have been investigated for their anti-tumor activities, showing potent cytotoxicity against non-small-cell lung cancer (NSCLC) cells and demonstrating effects on cell proliferation, apoptosis, and signaling pathways like PI3K/AKT/mTOR. uni.luuni.lu Preclinical studies on Kushenol A included in vivo evaluation in breast cancer xenograft models. uni.lu Kushenol C has been evaluated for its anti-inflammatory and anti-oxidative stress properties in LPS-stimulated macrophage cell lines and in mouse models of liver injury. uni.lu Other reported activities of various Kushenol analogues include tyrosinase inhibition (Kushenol A, Kushenol C), antioxidant activity (Kushenol A, Kushenol C), GABA(A) receptor modulation (Kushenol I), SGLT2 inhibition (Kushenol I, Kushenol C), BACE1 inhibition (Kushenol C), and IDO1 inhibition (Kushenol E). nih.govbiocrick.comnih.govnih.govkoreamed.orguni.luuni.luuni.lumdpi.comresearchgate.netmedchemexpress.com

Preclinical evaluation of novel this compound derivatives would likely involve a range of in vitro assays to assess target engagement, cellular activity (e.g., cytotoxicity, enzyme inhibition, modulation of signaling pathways), and potentially in vivo studies in relevant animal models to evaluate efficacy, pharmacokinetics, and preliminary safety. Based on the activities of known Kushenols, potential areas of focus for derivative evaluation could include anti-cancer, anti-inflammatory, antioxidant, anti-allergic, and enzyme inhibitory activities. The design of targeted derivatives based on SAR would ideally lead to compounds with improved potency, selectivity, or a broader spectrum of activity compared to the parent compound, this compound.

While the specific preclinical data for synthetic novel derivatives of this compound is not detailed in the provided search results, the extensive research on the biological activities of naturally occurring Kushenol analogues establishes a strong foundation and provides validated methodologies for the comprehensive preclinical evaluation of newly synthesized this compound derivatives.

Future Perspectives and Research Directions for Kushenol N

Identification of Novel Therapeutic Applications for Kushenol N Based on Preclinical Findings

Preclinical studies on this compound and related prenylated flavonoids from Sophora flavescens have indicated a range of potential therapeutic applications. This compound has shown anti-allergic activity by inhibiting beta-hexosaminidase release chemfaces.combiocrick.com. Other kushenols and prenylated flavonoids from the same source have demonstrated anti-inflammatory, antioxidant, and potential anticancer properties ontosight.aitandfonline.commdpi.commdpi.commdpi.com. For instance, Kushenol Z, sophoraflavanone G, and Kushenol A exhibited cytotoxicity against non-small-cell lung cancer (NSCLC) cells nih.gov. Kushenol C has shown protective effects against UVB-induced skin damage by suppressing inflammation and oxidative stress in mice and has demonstrated anti-inflammatory and anti-oxidative stress activities in cellular models mdpi.comresearchgate.net. It also protected against liver injury in cellular and animal models mdpi.com. These findings suggest that future research could explore this compound's potential in areas such as:

Allergic Diseases: Building upon the observed inhibition of beta-hexosaminidase release, further in vivo studies are needed to confirm its efficacy in various allergic models. chemfaces.combiocrick.com

Inflammatory Conditions: Given the anti-inflammatory activities of related compounds, investigating this compound's effects on specific inflammatory pathways and in relevant disease models is a logical next step. mdpi.comresearchgate.net

Oxidative Stress-Related Disorders: Exploring this compound's antioxidant potential and its role in mitigating oxidative stress in different biological systems could reveal applications in diseases where oxidative damage is a key factor. mdpi.commdpi.com

Cancer: While this compound's direct anticancer activity hasn't been as extensively reported as some other kushenols, its structural similarity and the observed cytotoxicity of related compounds warrant investigation into its potential against various cancer cell lines and its underlying mechanisms. nih.gov

Skin Disorders: Following the findings on Kushenol C's protective effects against UVB-induced skin damage, this compound could be explored for similar applications in dermatology. researchgate.net

Liver Protection: Based on the hepatoprotective effects of Kushenol C, the potential of this compound in preventing or treating liver injury could be investigated. mdpi.com

Translating these preclinical observations into specific therapeutic applications requires rigorous in vivo studies, toxicological assessments, and a deeper understanding of the compound's pharmacokinetics and pharmacodynamics.

Integration of Omics Technologies in Mechanistic Studies of this compound

Understanding the precise molecular mechanisms by which this compound exerts its biological effects is crucial for its development as a therapeutic agent. The integration of omics technologies, such as transcriptomics, proteomics, and metabolomics, offers powerful tools for this purpose.

Transcriptomics: RNA sequencing can reveal how this compound affects gene expression profiles in target cells or tissues. This can help identify the signaling pathways and biological processes modulated by the compound. For example, studies on related compounds from S. flavescens have utilized network pharmacology and pathway analysis to identify potential targets and mechanisms, including the PI3K-Akt signaling pathway and the cAMP signaling pathway nih.govresearchgate.netnih.gov.

Proteomics: Proteomic analysis can provide insights into how this compound influences protein expression levels and post-translational modifications. This can help pinpoint the specific protein targets and enzymatic activities affected by the compound.

Metabolomics: Metabolomics can profile the changes in endogenous metabolites in response to this compound treatment. This can reveal the metabolic pathways that are altered, providing a broader understanding of the compound's biological impact. Studies on other kushenols have successfully used metabolomics to identify significant metabolic changes associated with their therapeutic effects researchgate.net.

By integrating data from these different omics layers, researchers can construct comprehensive molecular networks that illustrate how this compound interacts with biological systems. This systems-level approach can lead to the identification of key molecular targets, off-target effects, and the complex interplay of pathways involved in its therapeutic actions. Such studies can also help in identifying biomarkers of response or toxicity.

Advancements in Isolation and Synthetic Methodologies for Sustainable Production of this compound

This compound is primarily isolated from the roots of Sophora flavescens chemfaces.com. As research into its potential grows, the need for sustainable and efficient production methods becomes increasingly important. Future research directions include:

Optimization of Isolation Techniques: While traditional extraction methods are used, advancements in techniques such as accelerated solvent extraction, supercritical fluid extraction, and enzyme-assisted extraction could improve the yield and purity of this compound isolated from plant material mdpi.com. Nano-harvesting techniques are also being explored for flavonoid isolation, offering potential advantages in selectivity and eliminating the need for organic solvents mdpi.com.

Development of Synthetic or Semi-Synthetic Routes: Chemical synthesis or semi-synthesis of this compound could provide an alternative to plant extraction, ensuring a consistent and scalable supply. While the total synthesis of complex natural products can be challenging, advancements in synthetic chemistry, including biomimetic approaches, are continuously being made nih.govscience.gov. Developing semi-synthetic routes starting from more abundant precursors from S. flavescens or other sources could also be a viable strategy.

Biotechnological Production: Exploring biotechnological approaches, such as microbial fermentation or plant cell culture, for the production of this compound or its precursors could offer a sustainable and environmentally friendly alternative nih.gov.

Research in these areas is crucial for overcoming potential limitations in the supply of this compound from natural sources and for enabling its large-scale production for further research and potential therapeutic use.

Collaborative Research Initiatives in Natural Products Chemistry and Pharmacology Pertaining to this compound

Advancing the research and development of natural products like this compound requires interdisciplinary collaboration. Future perspectives include fostering collaborative initiatives among:

Natural Products Chemists: To develop improved isolation and purification techniques, elucidate the structures of related compounds, and explore synthetic or semi-synthetic routes.

Pharmacologists and Biologists: To conduct in-depth studies on the biological activities, molecular mechanisms, and potential therapeutic applications of this compound using a range of in vitro and in vivo models.

Omics Scientists: To apply advanced transcriptomic, proteomic, and metabolomic approaches to unravel the complex biological effects of this compound.

Clinical Researchers: To design and conduct clinical trials once sufficient preclinical data support the therapeutic potential of this compound for specific conditions.

Ethnobotanists and Traditional Medicine Practitioners: To gain insights into the traditional uses of Sophora flavescens and guide research towards relevant therapeutic areas.

Collaborative networks can facilitate the sharing of resources, expertise, and data, accelerating the pace of discovery and development. Initiatives focusing on the sustainable sourcing of Sophora flavescens and ethical considerations related to traditional knowledge are also important aspects of collaborative research in this field. The study of natural products highlights the importance of such interdisciplinary approaches for drug discovery nih.govontosight.ai.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.